Isofraxoside

Description

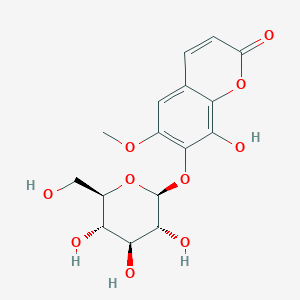

Isofraxoside (7-hydroxy-6-methoxycoumarin 7-O-β-D-glucopyranoside) is a coumarin glycoside with the molecular formula C₁₆H₁₈O₁₀ and a molecular weight of 370.3 g/mol . It is structurally characterized by a coumarin backbone substituted with a methoxy group at C-6, a hydroxyl group at C-7, and a β-D-glucopyranosyl moiety at the C-7 position . First isolated from Diervilla lonicera and Poliothyrsis sinensis, it is also a bioactive component in Pelargonium sidoides, a plant traditionally used for treating respiratory infections .

Properties

CAS No. |

24778-11-8 |

|---|---|

Molecular Formula |

C16H18O10 |

Molecular Weight |

370.31 |

IUPAC Name |

8-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)13(22)15(7)26-16-12(21)11(20)10(19)8(5-17)24-16/h2-4,8,10-12,16-17,19-22H,5H2,1H3/t8-,10-,11+,12-,16+/m1/s1 |

SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Isofraxoside belongs to the coumarin glycoside family, sharing structural and functional similarities with compounds such as fraxin , vitexin , isovitexin , and scopoletin . Below is a detailed comparison based on molecular properties, bioactivity, and research findings:

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Key Comparative Insights

Structural Divergence: this compound and fraxin are positional isomers, differing in glucoside attachment (C-7 vs. C-8). This minor structural variation significantly impacts solubility and membrane interaction dynamics. This compound demonstrates stronger binding to SARS-CoV-2 membranes compared to fraxin due to its C-7 glucoside orientation, which enhances lipid bilayer penetration . Unlike vitexin and isovitexin (flavonoid glycosides), this compound’s coumarin core lacks a fused benzene ring, reducing its planar rigidity and altering antioxidant mechanisms .

Bioactivity Profiles: Antiviral Efficacy: this compound showed superior interaction energy (−23.3 kcal/mol) with SARS-CoV-2 proteins compared to vitexin (−18.9 kcal/mol) and quercetin (−19.3 kcal/mol) in molecular docking studies . However, its interaction with lactoferrin (−7.2 kcal/mol) was weaker than epigallocatechin-3-gallate (−25.8 kcal/mol), suggesting target-specific potency .

Analytical Differentiation :

- HPLC studies highlight this compound’s distinct retention time (RT = 12.3 min) under acetonitrile-1% acetic acid (8:92) mobile phase, enabling precise quantification in plant extracts compared to isovitexin (RT = 14.1 min) .

Table 2: Interaction Energies with SARS-CoV-2 Targets (kcal/mol ± SD)

| Compound | Interaction with Lactoferrin | Interaction with Viral Membrane Proteins |

|---|---|---|

| This compound | −7.2 ± 0.2 | −23.3 ± 4.7 |

| Epigallocatechin-3-gallate | −25.8 ± 3.4 | −6.9 ± 0.3 |

| Vitexin | −7.4 ± 0.1 | −18.9 ± 6.1 |

| Gallocatechin | −24.7 ± 3.9 | −24.7 ± 3.9 |

Research Implications and Limitations

- Advantages of this compound: Its dual interaction with viral membranes and host proteins positions it as a multitarget antiviral agent. The glucoside moiety enhances bioavailability compared to non-glycosylated coumarins like scopoletin .

- Challenges : Structural similarity to fraxin complicates isolation and purity assessments. Current HPLC methods (e.g., 97.60% recovery rate ) require optimization to distinguish between these isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.